Gap 27 (trifluoroacetate salt)
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Overview
Description
Gap 27 (trifluoroacetate salt) is a connexin-mimetic peptide that corresponds to amino acids 204-214 of extracellular loop 2 in connexin 43 . This compound has been studied for its potential therapeutic effects, particularly in the fields of cardiovascular diseases, wound healing, and bone remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gap 27 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .
Industrial Production Methods
The industrial production of Gap 27 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Gap 27 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base.
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid-phase resin.
Major Products Formed
The major product formed is the peptide itself, Gap 27 (trifluoroacetate salt), which is purified using HPLC to achieve high purity levels .
Scientific Research Applications
Gap 27 (trifluoroacetate salt) has a wide range of scientific research applications:
Cardiovascular Research: It reduces cardiac remodeling and the incidence of cardiac arrhythmias in heart failure models.
Wound Healing: Accelerates wound closure and stratification of the corneal epithelium in isolated human corneas.
Bone Remodeling: Decreases bone resorption and osteoclastic activity in bone slice and osteoclast co-cultures.
Neuroscience: Studied for its potential effects on neuronal signaling and neuroprotection.
Mechanism of Action
Gap 27 (trifluoroacetate salt) exerts its effects by mimicking the extracellular loop 2 of connexin 43, a protein involved in cell-cell communication through gap junctions . By binding to connexin 43, it modulates gap junctional intercellular communication, which plays a crucial role in various physiological processes such as cardiac conduction, wound healing, and bone remodeling .
Comparison with Similar Compounds
Similar Compounds
Gap 26: Another connexin-mimetic peptide that targets connexin 43 but corresponds to a different amino acid sequence.
Uniqueness
Gap 27 (trifluoroacetate salt) is unique due to its specific amino acid sequence (204-214 of connexin 43) and its ability to modulate gap junctional communication effectively . This specificity makes it a valuable tool in research focused on connexin 43-related pathways and diseases .
Properties
Molecular Formula |
C62H102F3N15O19 |
---|---|
Molecular Weight |
1418.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H101N15O17.C2HF3O2/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76;3-2(4,5)1(6)7/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65);(H,6,7)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-;/m0./s1 |
InChI Key |
LNQZFDMFMBAXIK-MSUQGPFSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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